molecular formula C8H17NO2 B1588351 Tert-butyl 4-aminobutanoate CAS No. 50479-22-6

Tert-butyl 4-aminobutanoate

Cat. No.: B1588351
CAS No.: 50479-22-6
M. Wt: 159.23 g/mol
InChI Key: XFZZZOMHBHBURH-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminobutanoate is a chemical compound used in various research and development applications . It can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .


Synthesis Analysis

This compound can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the use of tert-butyl 4-nitrobenzoate as a raw material .


Molecular Structure Analysis

The molecular formula of this compound is C8H17NO2 . The InChI code is 1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the compound can participate in various chemical reactions due to its functional groups .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The predicted boiling point is 210.9±23.0 °C and the predicted density is 0.948±0.06 g/cm3 .

Scientific Research Applications

Inhibition of GABA Transaminase

Tert-butyl 4-aminobutanoate derivatives have been studied for their role as potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This enzyme plays a critical role in the brain's GABAergic system, which is involved in regulating neuronal excitability and is implicated in various neurological disorders. The derivatives of this compound, such as 4-amino-2-(substituted methyl)-2-butenoic acids, have been synthesized and investigated for their ability to competitively inhibit GABA-T, showing promise for therapeutic applications in neurological conditions (Silverman, Durkee, & Invergo, 1986).

Synthesis of Multifunctional Dendrimers

The compound has been used in the synthesis of new types of 1 → (2 + 1) C-branched monomers, which are crucial for the creation of multifunctional dendrimers. These dendrimers have potential applications in nanotechnology, drug delivery systems, and materials science, showcasing the versatility of this compound in advanced polymer synthesis (Newkome et al., 2003).

Development of Degradable Polycarbonates

This compound derivatives have been utilized in the production of environmentally benign CO2-based copolymers. These degradable polycarbonates, derived from dihydroxybutyric acid and CO2, offer a sustainable approach to polymer production. The study underscores the potential of this compound in the development of biocompatible polymers and eco-friendly materials (Tsai, Wang, & Darensbourg, 2016).

Lipase-Catalyzed Acylation and Hydrolysis

The compound has been a subject of study in the field of enzymatic catalysis, particularly in the acylation of β-amino esters and the hydrolysis of β-amido esters using lipase A from Candida antarctica. This research highlights the potential of this compound in stereoselective synthesis and enzymatic transformations, relevant in pharmaceutical and chemical manufacturing processes (Mäenpää, Kanerva, & Liljeblad, 2016).

Asymmetric Synthesis of Amino Acids

Research has also been conducted on the asymmetric synthesis of amino acids using this compound derivatives. These studies are crucial in the field of stereoselective synthesis, which is fundamental in the production of pharmaceuticals and biologically active compounds (Bunnage et al., 2003).

Mechanism of Action

While the specific mechanism of action for Tert-butyl 4-aminobutanoate is not detailed in the search results, it’s known that similar compounds can participate in various biological processes. For example, 4-aminobutyrate transaminase, an enzyme that catalyzes the chemical reaction of 4-aminobutanoate, plays a role in breaking down GABA as part of the GABA-Shunt .

Safety and Hazards

Tert-butyl 4-aminobutanoate is classified as a hazardous substance. It can cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for Tert-butyl 4-aminobutanoate are not detailed in the search results, it’s known that the compound has potential applications in various research and development fields, including the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .

Relevant Papers Several papers were found that discuss this compound. These include a paper on the synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate , and a paper on the convenient preparation of t-butyl Nα-protected amino acid esters from t-butanol .

Properties

IUPAC Name

tert-butyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZZZOMHBHBURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427241
Record name Tert-butyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50479-22-6
Record name Tert-butyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of tert-butyl 4-aminobutanoate in the study of GABA-T inhibitors?

A1: this compound serves as a crucial starting material in synthesizing a series of 4-amino-2-(substituted methyl)-2-butenoic acids. [] These compounds are designed to mimic the structure of gamma-aminobutyric acid (GABA), the natural substrate of GABA-T. The research focuses on understanding how structural modifications to these GABA analogs impact their interaction with GABA-T and their potential as enzyme inhibitors.

Q2: How do the synthesized compounds derived from this compound interact with GABA-T?

A2: The synthesized compounds act as potent competitive reversible inhibitors of GABA-T. [] This means they compete with the natural substrate, GABA, for binding to the enzyme's active site. Although they bind strongly, these compounds do not permanently inactivate GABA-T. The study investigates the structural reasons behind this observation, particularly focusing on the role of the substituent at the 2-position of the butenoic acid derivative.

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